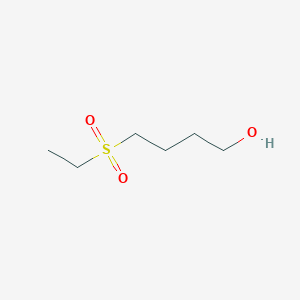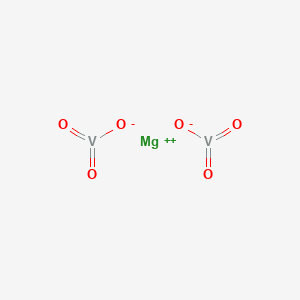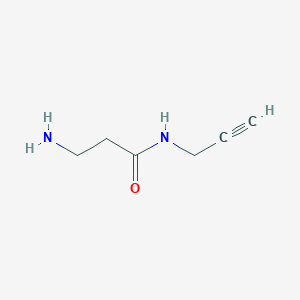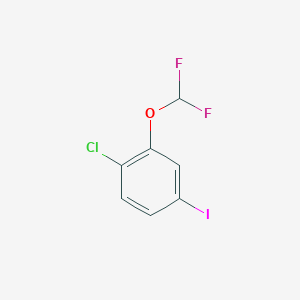
4-Ethanesulfonyl-butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethanesulfonyl-butan-1-ol is an organic compound with the molecular formula C6H14O3S It is a primary alcohol with an ethanesulfonyl group attached to the fourth carbon of the butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethanesulfonyl-butan-1-ol can be achieved through several methods. One common approach involves the reaction of butan-1-ol with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification steps may include distillation, crystallization, or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-Ethanesulfonyl-butan-1-ol undergoes various chemical reactions, including:
Reduction: The ethanesulfonyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phosphorus tribromide or thionyl chloride in an inert solvent.
Major Products Formed
Oxidation: 4-Ethanesulfonyl-butanal or 4-Ethanesulfonyl-butanoic acid.
Reduction: 4-Thiobutan-1-ol.
Substitution: 4-Ethanesulfonyl-butyl halides.
Scientific Research Applications
4-Ethanesulfonyl-butan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethanesulfonyl-butan-1-ol involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, it may act as a substrate for enzymes, leading to the formation of specific products that can be measured to study enzyme activity . The ethanesulfonyl group can also participate in various chemical reactions, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Methanesulfonyl-butan-1-ol: Similar structure but with a methanesulfonyl group instead of an ethanesulfonyl group.
4-Butyn-1-ol: Contains a triple bond in the butane chain.
4-Aminobutan-1-ol: Contains an amino group instead of an ethanesulfonyl group.
Uniqueness
4-Ethanesulfonyl-butan-1-ol is unique due to the presence of the ethanesulfonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where the ethanesulfonyl group plays a crucial role .
Properties
Molecular Formula |
C6H14O3S |
|---|---|
Molecular Weight |
166.24 g/mol |
IUPAC Name |
4-ethylsulfonylbutan-1-ol |
InChI |
InChI=1S/C6H14O3S/c1-2-10(8,9)6-4-3-5-7/h7H,2-6H2,1H3 |
InChI Key |
UUCXQHDEFCPJSI-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-phosphoric acid Mono-[2-aMino-3-(4-octyl-phenylaMino)-propyl] ester](/img/structure/B12086426.png)
![[2-(3,4-dichlorophenyl)-2-[2-(2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl)ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B12086429.png)

![Disulfide,bis[(4-nitrophenyl)methyl]](/img/structure/B12086433.png)
![N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B12086442.png)



![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-trimethylsilyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B12086468.png)




